![molecular formula C9H8BrN3O B1429372 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide CAS No. 872620-93-4](/img/structure/B1429372.png)
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Übersicht
Beschreibung
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrolo[2,3-b]pyridine core with a bromine atom at the 5-position, a methyl group at the nitrogen atom, and a carboxamide group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various methods, including cyclization reactions of suitable precursors.
Bromination: Introduction of the bromine atom at the 5-position can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
N-Methylation: The nitrogen atom can be methylated using methylating agents like methyl iodide in the presence of a base.
Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using appropriate carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the N-methyl and carboxamide groups.
N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: Lacks the bromine atom.
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the carboxamide group.
Uniqueness
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is unique due to the presence of all three functional groups: the bromine atom, the N-methyl group, and the carboxamide group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.
Biologische Aktivität
5-Bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (CAS No. 872620-93-4) is a synthetic compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 254.09 g/mol
- Chemical Structure : The compound features a pyrrolo[2,3-b]pyridine core with a bromine substituent and a carboxamide group, which contributes to its reactivity and biological interactions.
Research indicates that this compound exhibits significant activity as a DYRK1A inhibitor . DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) is implicated in various cellular processes, including cell cycle regulation and neuronal development. Inhibition of DYRK1A has been linked to therapeutic effects in neurodegenerative diseases and certain cancers.
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit DYRK1A with nanomolar potency. The studies utilized enzymatic assays to quantify the inhibitory effects, revealing that the compound not only inhibits kinase activity but also exhibits antioxidant properties.
Table 1: Inhibitory Activity of this compound
Compound | Target Enzyme | IC (nM) | Additional Effects |
---|---|---|---|
This compound | DYRK1A | <100 | Antioxidant activity |
Case Studies
- Neuroprotection : A study highlighted the neuroprotective effects of this compound in models of oxidative stress. The compound reduced cell death in BV2 microglial cells exposed to lipopolysaccharide (LPS), demonstrating its potential as an anti-inflammatory agent.
- Cancer Research : Another investigation into the compound's role in cancer cell lines showed that it could inhibit proliferation and induce apoptosis in specific cancer types, suggesting its utility in cancer therapeutics.
Q & A
Q. What are the established synthetic routes for 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide?
Basic Synthesis
The synthesis typically involves bromination of a pyrrolo[2,3-b]pyridine core followed by functionalization. For example:
- Step 1 : Bromination at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions .
- Step 2 : Introduction of the carboxamide group via coupling reactions. A common method employs methylamine and a coupling agent (e.g., EDC/HOBt) in anhydrous DMF .
- Step 3 : Protection/deprotection strategies (e.g., tosyl groups) to ensure regioselectivity during substitutions .
Key Characterization : Confirm structure via H/C NMR (e.g., aldehyde proton at δ 9.93 ppm in intermediates) and LC-MS for purity .
Q. How can researchers optimize reaction yields in cross-coupling derivatizations of this compound?
Advanced Methodology
- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) for Suzuki-Miyaura couplings, as seen in analogous pyrrolopyridine systems (e.g., coupling with aryl boronic acids at 105°C) .
- Solvent Systems : Optimize polar aprotic solvents (toluene/ethanol mixtures) and base (KCO) to enhance reactivity .
- Monitoring : Employ TLC or in-situ FTIR to track intermediate formation and minimize side products .
Q. What analytical techniques resolve contradictory data in structural elucidation?
Data Contradiction Analysis
- NMR Discrepancies : Compare chemical shifts with reported analogs (e.g., 5-bromo-1-tosyl derivatives show distinct aromatic proton splitting patterns at δ 8.55–8.59 ppm) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry; for example, single-crystal studies confirmed bromine positioning in related compounds .
- High-Resolution MS : Validate molecular formulas when impurities skew LC-MS results .
Q. How do substituent modifications impact biological activity in SAR studies?
Advanced SAR Insights
- Bromine Role : The 5-bromo group enhances kinase inhibition by increasing hydrophobic interactions, as seen in analogs targeting JAK2 .
- N-Methyl Carboxamide : Reduces metabolic degradation compared to unsubstituted amides, improving pharmacokinetics .
- Derivative Testing : Compare IC values of 3-carboxamide vs. 3-carbaldehyde derivatives in enzymatic assays to identify pharmacophores .
Q. What strategies address poor solubility in biological assays?
Methodological Solutions
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Convert carboxamide to ester prodrugs (e.g., ethyl esters) for improved membrane permeability .
- Salt Formation : Explore hydrochloride or mesylate salts for ionic derivatives with higher solubility .
Q. How is computational modeling applied to drug design with this scaffold?
Advanced Computational Approaches
- Docking Studies : Use AutoDock Vina to predict binding modes in kinase ATP pockets (e.g., ALK or EGFR) .
- QSAR Models : Correlate substituent electronegativity (e.g., bromine) with inhibitory activity using Gaussian-based DFT calculations .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .
Q. What are best practices for ensuring regioselectivity in electrophilic substitutions?
Synthetic Control
- Directing Groups : Protect the pyrrole NH with tosyl groups to direct bromination to the 5-position .
- Temperature Control : Perform reactions at 0–5°C to minimize multiple substitutions .
- Post-Reaction Analysis : Use H NMR to confirm single regioisomer formation (e.g., absence of split peaks for para-substituted byproducts) .
Q. How can researchers validate kinase inhibition mechanisms experimentally?
Biological Assay Design
- Enzymatic Assays : Measure ATPase activity using ADP-Glo™ kits for kinases like JAK2 .
- Cell-Based Models : Test antiproliferative effects in Ba/F3 cells expressing target kinases (dose-response curves, 72-hour incubation) .
- Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., STAT5) to confirm pathway inhibition .
Q. What protocols ensure compound stability during storage?
Stability Optimization
- Storage Conditions : Store under argon at –20°C in amber vials to prevent photodegradation .
- Lyophilization : Freeze-dry aliquots for long-term stability, reconstituting in anhydrous DMSO before use .
- Periodic QC : Perform HPLC every 6 months to detect degradation (e.g., de-bromination or oxidation) .
Q. How are structural analogs used to explore new therapeutic applications?
Advanced Derivative Synthesis
- Heterocyclic Replacements : Substitute pyridine with pyrazolo[3,4-b]pyridine cores to modulate selectivity .
- Bioisosteres : Replace bromine with chlorine or CF groups to balance lipophilicity and potency .
- In Vivo Testing : Evaluate pharmacokinetics in rodent models for lead optimization (e.g., plasma half-life, bioavailability) .
Eigenschaften
IUPAC Name |
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-11-9(14)7-4-13-8-6(7)2-5(10)3-12-8/h2-4H,1H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJJZKBWXLYEJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNC2=C1C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.